Thermodynamic Stability Profile: Methyl 5-acetyl-1,2-oxazole-3-carboxylate
Thermodynamic Stability Profile: Methyl 5-acetyl-1,2-oxazole-3-carboxylate
Executive Summary
Methyl 5-acetyl-1,2-oxazole-3-carboxylate (CAS: 1071631-92-9) is a highly functionalized heterocyclic building block characterized by an electron-deficient isoxazole core substituted with two electron-withdrawing groups (EWGs): a methyl ester at position C3 and an acetyl group at position C5.[1][2][3][4]
This technical guide delineates the thermodynamic and kinetic stability boundaries of this molecule. While the isoxazole ring confers aromatic stability, the specific substitution pattern introduces distinct vulnerabilities—primarily nucleophilic ring opening under basic conditions and photochemical rearrangement of the N–O bond. Researchers must handle this compound as a metastable intermediate : kinetically stable under ambient storage but thermodynamically predisposed to specific decomposition pathways during aggressive chemical manipulation.
Chemical Identity & Structural Analysis[2][3][5][6]
Identification
| Parameter | Detail |
| IUPAC Name | Methyl 5-acetyl-1,2-oxazole-3-carboxylate |
| Common Name | Methyl 5-acetylisoxazole-3-carboxylate |
| CAS Number | 1071631-92-9 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| SMILES | COC(=O)C1=NOC(C(C)=O)=C1 |
Electronic Structure & Stability Implications
The thermodynamic stability of this molecule is dictated by the push-pull dynamics of the isoxazole ring.
-
Ring Aromaticity: The isoxazole ring possesses 6π electrons, conferring aromatic stabilization (resonance energy ~20 kcal/mol). However, the electronegative oxygen and nitrogen atoms create an uneven charge distribution, making the ring less stable than furan or pyridine.
-
C3 vs. C5 Substitution:
-
C3-Ester: Inductively withdraws electron density, increasing the acidity of the ring protons (though none are present at C3/C5, it affects C4).
-
C5-Acetyl: A strong mesomeric electron-withdrawing group. Placing an acyl group at C5 significantly depletes electron density from the ring, making the N–O bond more polarized and the C5 position highly susceptible to nucleophilic attack.
-
Thermodynamic Parameters
Phase Behavior
Based on structural analogs (e.g., Methyl 5-methylisoxazole-3-carboxylate, MP ~90–96°C), the 5-acetyl derivative is expected to be a crystalline solid at room temperature.
-
Predicted Melting Point: 85–105°C.
-
Implication: The solid state provides a kinetic barrier to hydrolysis and oxidation. Stability is significantly reduced in solution.
Thermal Stability (DSC/TGA Profile)
The isoxazole N–O bond is the "thermodynamic fuse" of the molecule.
-
Stable Region: < 150°C. The molecule can withstand standard reflux conditions in non-nucleophilic solvents (e.g., Toluene, DCM).
-
Decomposition Onset: > 180–200°C.
-
Mechanism: Thermal cleavage of the weak N–O bond (bond dissociation energy ~55 kcal/mol) leads to the formation of a vinylnitrene intermediate, which rapidly rearranges to a 2H-azirine or ring-expands to an oxazole .
Chemical Reactivity & Stability Profile[7]
Hydrolytic Stability (The Critical Risk)
The presence of two electrophilic centers (the ester carbonyl and the ring C5/C3) creates a competition between functional group manipulation and scaffold destruction.
-
Acidic Conditions (pH < 4): High Stability. The isoxazole ring is protonated at the nitrogen, which further deactivates the ring but protects the N–O bond from cleavage. Ester hydrolysis to the carboxylic acid proceeds normally (slowly) without ring opening.
-
Protocol: Hydrolysis to the acid is best achieved using aqueous HCl or H₂SO₄.
-
-
Basic Conditions (pH > 10): Low Stability (Ring Opening). This is the primary stability risk. The C5-acetyl group makes the ring highly electrophilic. Hydroxide ions (
) can attack C5 (or the C3-ester).-
Risk:[5] Attack at C5 leads to N–O bond cleavage, resulting in the formation of an acyclic
-keto nitrile or enaminone derivative. -
Guidance: Avoid strong bases (NaOH, KOH, NaOMe) if the ring must be preserved. Use mild bases (LiOH, K₂CO₃) at low temperatures (0°C) if ester hydrolysis is required.
-
Photochemical Stability
Isoxazoles are UV-labile . Irradiation (λ ~ 254–300 nm) excites the molecule to a singlet state, causing homolytic N–O cleavage.
-
Storage Requirement: Amber vials are mandatory.
-
Reaction: Isomerization to oxazoles is a common photochemical degradation pathway.
Reductive Stability
The N–O bond is easily cleaved by reducing agents.
-
Incompatible Reagents:
-
Hydrogenation (
/ Pd-C or Raney Ni). -
Molybdenum hexacarbonyl (
). -
Samarium diiodide (
).
-
-
Result: Formation of
-amino enones (reductive ring opening).
Experimental Protocols for Stability Assessment
To validate the stability of specific batches, the following self-validating protocols are recommended.
Accelerated Stability Testing (HPLC)
Objective: Determine half-life (
Workflow:
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (Stock).
-
Buffer System: Prepare 10 mM Phosphate buffers at pH 2.0, 7.4, and 10.0.
-
Incubation: Dilute Stock 1:10 into buffers. Incubate at 25°C and 40°C.
-
Analysis: Inject 10 µL into HPLC-UV (254 nm) at
. -
Criteria:
- recovery at pH 2.0 = Pass.
- recovery at pH 7.4 = Pass.
-
Appearance of new peak at lower retention time (acid form) or very low retention (ring-opened nitrile) indicates instability.
Differential Scanning Calorimetry (DSC)
Objective: Define safe processing temperatures.
Protocol:
-
Weigh 2–5 mg of solid into a crimped aluminum pan.
-
Ramp temperature from 30°C to 250°C at 10°C/min under
flow (50 mL/min). -
Analysis:
-
Endotherm: Represents melting (expected ~90–100°C).
-
Exotherm: Represents decomposition.
-
Safety Rule: Do not heat reaction mixtures to within 50°C of the decomposition onset temperature (
).
-
Storage & Handling Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows potential slow hydrolysis or solid-state degradation. |
| Light | Amber Glass / Foil Wrap | Prevents UV-induced N–O cleavage (Photoisomerization). |
| Atmosphere | Inert ( | Prevents moisture absorption (hydrolysis risk). |
| Solvents | Avoid MeOH/EtOH for long storage | Transesterification can occur over time. Store in DMSO/ACN if liquid is needed. |
References
-
Isoxazole Ring Stability & Pyrolysis
- Title: The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene.
- Source: J. Am. Chem. Soc. 2011, 133, 44, 17930–17937.
-
URL:[Link]
-
General Isoxazole Synthesis & Reactivity
- Title: Isoxazoles: A Review of their Synthesis and Reactivity.
-
Source:Heterocycles (General Reference).[5] See also: BenchChem Guide to Isoxazoles.
-
Reductive Ring Opening
-
Compound Identification (CAS Verification)
Sources
- 1. 90607-21-9|5-(tert-Butyl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. d-nb.info [d-nb.info]
- 3. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1782872-85-8|5-(2-Hydroxyethyl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
